molecular formula C8H8KN3S2 B3364615 Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide CAS No. 1172239-27-8

Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide

Cat. No.: B3364615
CAS No.: 1172239-27-8
M. Wt: 249.4
InChI Key: WHZCFVGMDWSBPY-UHFFFAOYSA-M
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Description

Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide is a chemical compound with a complex structure that includes a thieno[2,3-D]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide typically involves multiple steps:

    Formation of the Thieno[2,3-D]pyrimidine Core: This step often starts with the reaction of 3-mercapto-2-butanone with malononitrile in the presence of a base such as sodium methoxide. The resulting intermediate is then reacted with urea to form the thieno[2,3-D]pyrimidine core.

    Amination: The core structure is then aminated using ammonia or an amine source to introduce the amino group at the 4-position.

    Sulfanide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial reactors and continuous flow processes to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the sulfanide group to a thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or sulfanide groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • Potassium {4-amino-5,6-dimethylfuro[2,3-D]pyrimidin-2-YL}sulfanide
  • Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}oxide

Uniqueness

Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide is unique due to the presence of the sulfanide group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

potassium;4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2-thiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S2.K/c1-3-4(2)13-7-5(3)6(9)10-8(12)11-7;/h1-2H3,(H3,9,10,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZCFVGMDWSBPY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)[S-])C.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8KN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide
Reactant of Route 2
Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide
Reactant of Route 3
Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide
Reactant of Route 4
Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide
Reactant of Route 5
Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide
Reactant of Route 6
Reactant of Route 6
Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide

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